![molecular formula C11H15FN2O B1445040 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine CAS No. 1248781-04-5](/img/structure/B1445040.png)
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine
Overview
Description
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, involves several steps. One method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine consists of a pyridine ring with a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be used to synthesize a range of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could be involved in the development of new pharmacological agents with potential applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Activity
Piperidine derivatives have been utilized in the synthesis of compounds with anticancer properties. The specific structure of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine may be explored for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer drugs .
Antimicrobial and Antifungal Agents
The structural flexibility of piperidine allows for the creation of compounds with antimicrobial and antifungal activities. Research into 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could yield new agents that combat resistant strains of bacteria and fungi .
Neuroprotective Agents
Piperidine derivatives are known to possess neuroprotective properties. This compound could be investigated for its potential use in treating neurodegenerative diseases like Alzheimer’s, offering a new avenue for therapeutic intervention .
Analgesic and Anti-Inflammatory Agents
The analgesic and anti-inflammatory properties of piperidine derivatives make them valuable in pain management and inflammatory conditions. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could be a precursor for developing new pain relief medications .
Antihypertensive Agents
Given the role of piperidine derivatives in cardiovascular drugs, there’s potential for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine to be used in creating antihypertensive agents, contributing to the management of high blood pressure .
Antipsychotic Medications
Piperidine derivatives are also found in antipsychotic medications. Research into the applications of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could lead to the development of novel treatments for psychiatric disorders .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTLZQVWSSMADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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